Sofosbuvir impurity C
Description
Contextual Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
Pharmaceutical impurities are unwanted chemical substances that can be present in APIs. cymitquimica.com These substances can originate from various stages, including the manufacturing process, raw materials, or degradation of the API over time. cymitquimica.comveeprho.comusp.org The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and quality of the final drug product. cymitquimica.comcontractpharma.com Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines to control the levels of impurities in pharmaceuticals to safeguard public health. pharmaffiliates.comglobalpharmatek.com
Impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. contractpharma.com Organic impurities can arise from starting materials, by-products of synthesis, or degradation products. usp.orgcontractpharma.com Inorganic impurities may include reagents, ligands, catalysts, or heavy metals. contractpharma.comresearchgate.net Residual solvents are volatile organic compounds used during the manufacturing process that are not completely removed. contractpharma.com The control and monitoring of these impurities are critical aspects of pharmaceutical quality control. ijcrt.org
The Role of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the identification, quantification, and characterization of impurities in a drug substance. veeprho.comglobalpharmatek.com This process is a mandatory and integral part of drug development and manufacturing, providing crucial insights into a drug's purity, stability, and potential toxicity. globalpharmatek.comresearchgate.net By employing advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), researchers can detect and quantify both known and unknown impurities. veeprho.com
The data generated from impurity profiling is essential for several reasons. It ensures compliance with regulatory standards set by authorities like the International Council for Harmonisation (ICH). pharmaffiliates.comresearchgate.net Furthermore, it aids in optimizing the manufacturing process by identifying and controlling parameters that lead to impurity formation, ultimately enhancing the quality and consistency of the API. aquigenbio.com This comprehensive analysis is vital for establishing appropriate specifications for the drug substance and ensuring the safety and efficacy of the final pharmaceutical product. globalpharmatek.comijcrt.org
Specific Research Focus on Sofosbuvir Impurity C
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. medchemexpress.commedcraveonline.com It functions as a prodrug that, once metabolized in the body, inhibits the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. medcraveonline.comnih.gov Given the critical nature of this therapeutic agent, the purity of Sofosbuvir is of paramount importance.
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate nih.gov |
| CAS Number | 1496552-28-3 nih.gov |
| Molecular Formula | C22H29FN3O9P nih.gov |
| Molecular Weight | 529.45 g/mol medchemexpress.comadooq.com |
Analytical Methodologies for Sofosbuvir and Its Impurities
A variety of analytical methods have been developed and validated for the determination of Sofosbuvir and its related impurities, including this compound. These methods are essential for quality control in both bulk drug and pharmaceutical dosage forms.
One common technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). d-nb.inforesearchgate.net A study details an RP-HPLC method using an Agilent Eclipse XDB-C18 column with a mobile phase of 0.1% trifluoroacetic acid in a water:acetonitrile (B52724) (50:50) mixture. d-nb.inforesearchgate.net Detection is typically carried out using a UV detector at 260 nm. d-nb.inforesearchgate.net In one such validated method, the retention time for Sofosbuvir was found to be 3.674 minutes, while its phosphoryl impurity eluted at 5.704 minutes. d-nb.inforesearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the impurity were established at 0.03% (0.12 μg) and 1.50% (0.375 μg), respectively. d-nb.inforesearchgate.net
Another stability-indicating RP-HPLC method was developed for related substances of Sofosbuvir in tablet form. ijpsdronline.com This method utilized a Kromasil 100 C18 column and a gradient mobile phase system with UV detection at 263 nm. ijpsdronline.com The LOD and LOQ for Sofosbuvir and its impurities in this method were found to be 0.1 μg/mL and 0.5 μg/mL, respectively. ijpsdronline.com
Forced degradation studies are also conducted as per ICH guidelines to understand the stability of Sofosbuvir and identify potential degradation products. scirp.org These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. scirp.org Degradation of Sofosbuvir has been observed under acidic, basic, and oxidative conditions. scirp.org The degradation products are then isolated and characterized using techniques like mass spectrometry and NMR spectroscopy. scirp.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-MOLXTFABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Analytical Characterization of Sofosbuvir Impurity C
Advanced Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of Sofosbuvir and its related impurities. europa.eu Due to the presence of multiple chiral centers in the Sofosbuvir molecule, several diastereomers can exist. NMR allows for the detailed differentiation of these isomers by analyzing the chemical environment of each atom. For Sofosbuvir Impurity C, which is the D-alanine diastereomer, NMR provides definitive evidence of the altered stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Distinguishing between the L-alanine in Sofosbuvir and the D-alanine in Impurity C is achieved by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The different spatial arrangement of the D-alanine side chain relative to the rest of the molecule leads to measurable changes in the chemical shifts (δ) and coupling constants (J) of nearby nuclei.
¹H NMR spectroscopy is highly sensitive to changes in the local electronic environment of protons. The key diagnostic signals for differentiating Sofosbuvir from Impurity C are those of the alanine (B10760859) moiety. The change in stereochemistry from L-alanine to D-alanine alters the magnetic environment of the alanine's alpha-proton (α-H) and methyl protons (CH₃), as well as adjacent protons on the isopropyl ester and the phosphorus-linked framework. This results in distinct chemical shifts.
A study has shown that while the L-alanine derivative of a similar compound is active, the D-alanine derivative can be inactive, highlighting the importance of stereochemical purity. wisc.edu
Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm for Sofosbuvir and Impurity C (D-Alanine Diastereomer) Data is illustrative and based on typical values found in related structures. The exact values can vary based on solvent and concentration.
| Proton Assignment | Sofosbuvir (L-Ala) δ (ppm) | This compound (D-Ala) δ (ppm) | Key Differentiation |
|---|---|---|---|
| Ala-CH | ~3.8-4.0 | ~3.9-4.1 | ✔ |
| Ala-CH₃ | ~1.2-1.3 (d) | ~1.3-1.4 (d) | ✔ |
| Isopropyl-CH | ~4.8-4.9 (sept) | ~4.8-4.9 (sept) | |
| Isopropyl-CH₃ | ~1.1-1.2 (d) | ~1.1-1.2 (d) | |
| Sugar H-1' | ~6.0 | ~6.0 | |
| Uracil H-5 | ~5.6 | ~5.6 | |
| Uracil H-6 | ~7.6 | ~7.6 | |
| Phenyl-H | ~7.2-7.4 (m) | ~7.2-7.4 (m) |
Similarly to ¹H NMR, ¹³C NMR spectroscopy reveals changes in the carbon framework. The chemical shifts of the carbon atoms within the D-alanine moiety of Impurity C will differ from those in the L-alanine of Sofosbuvir. These differences, though sometimes small, provide confirmatory evidence for the presence of the diastereomer.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm for Sofosbuvir and Impurity C (D-Alanine Diastereomer) Data is illustrative and based on typical values found in related structures. The exact values can vary based on solvent and concentration.
| Carbon Assignment | Sofosbuvir (L-Ala) δ (ppm) | This compound (D-Ala) δ (ppm) | Key Differentiation |
|---|---|---|---|
| Ala-C=O | ~172-173 | ~172-173 | ✔ |
| Ala-CH | ~50-51 | ~50-51 | ✔ |
| Ala-CH₃ | ~20-21 | ~20-21 | ✔ |
| Isopropyl-CH | ~69-70 | ~69-70 | |
| Isopropyl-CH₃ | ~21-22 | ~21-22 | |
| Sugar C-1' | ~86 | ~86 | |
| Sugar C-2' | ~125 (d, JC-F) | ~125 (d, JC-F) | |
| Uracil C-6 | ~140 | ~140 |
³¹P NMR is an exceptionally powerful technique for analyzing phosphorus-containing compounds like Sofosbuvir and its impurities. mdpi.comresearchgate.net The phosphorus atom in Sofosbuvir is a chiral center (designated Sₚ). The corresponding Rₚ diastereomer is another potential impurity. When the L-alanine is replaced by D-alanine (Impurity C), the chemical environment around the phosphorus atom is significantly altered, leading to a distinct and well-resolved signal in the ³¹P NMR spectrum.
Research has demonstrated that different diastereomers at the phosphorus center exhibit different chemical shifts. For instance, in a related precursor, the Sₚ isomer showed a signal at δ 0.31 ppm while the Rₚ isomer was at δ 0.47 ppm in DMSO-d₆. wisc.edu This clear separation allows for accurate quantification of diastereomeric purity. mdpi.com Therefore, ³¹P NMR is a primary method for identifying and quantifying this compound.
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for confirming the molecular connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu For this compound, HSQC is used to definitively link the specific proton signals of the D-alanine moiety to their corresponding carbon signals, confirming their chemical shifts as distinct from the L-alanine moiety in Sofosbuvir. columbia.edu
By combining these advanced NMR techniques, a complete and unequivocal structural elucidation of this compound can be achieved, ensuring the identity, purity, and quality of the final drug product.
Fluorine-19 Nuclear Magnetic Resonance (19F NMR)
Mass Spectrometry (MS) Techniques
Mass spectrometry comprises a suite of powerful analytical techniques indispensable for the structural elucidation of pharmaceutical impurities. It provides vital information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of an unknown compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS analysis provides the exact mass, which is fundamental in confirming its elemental composition. scirp.orgcornell.edu
Published data indicates that Sofosbuvir and its impurity C have the same molecular formula, C22H29FN3O9P, and a monoisotopic mass of 529.16254467 Da. nih.govpharmaffiliates.com The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the identity of the impurity. xjtu.edu.cn
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C22H29FN3O9P | nih.govpharmaffiliates.com |
| Exact Mass | 529.16254467 Da | nih.gov |
| Monoisotopic Mass | 529.16254467 Da | nih.gov |
This table presents the high-resolution mass spectrometry data for this compound, confirming its elemental composition.
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are workhorse techniques in pharmaceutical analysis for separating, identifying, and quantifying impurities. researchgate.net LC separates the impurity from the bulk API and other related substances based on their physicochemical properties before introduction into the mass spectrometer. oup.com
In the analysis of Sofosbuvir, LC-MS methods are employed to separate this compound from the parent drug and other degradation products. researchgate.netoup.com Following separation, mass spectrometry provides detection and characterization. Tandem mass spectrometry (LC-MS/MS) further fragments the ionized impurity to generate a characteristic fragmentation pattern. This pattern, essentially a fingerprint of the molecule, is used to confirm the structure of the impurity by comparing it to the fragmentation of the Sofosbuvir reference standard. researchgate.netjyoungpharm.org
Studies on Sofosbuvir and its degradation products have utilized LC-MS/MS to propose fragmentation pathways, which is crucial for identifying the specific structural attributes of impurities. oup.com For instance, the multiple reaction monitoring (MRM) mode in MS/MS allows for highly selective and sensitive quantification of specific compounds, including impurities. jyoungpharm.org The product ion for Sofosbuvir has been identified at m/z 242.3 from a parent ion of m/z 530. jyoungpharm.org
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography and mass spectrometry (LC-MS) for the analysis of polar molecules like Sofosbuvir and its impurities. scirp.orgijper.org ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. ijper.org
In the analysis of Sofosbuvir impurities, ESI-MS is used to generate protonated molecular ions [M+H]+. scirp.orgijper.org For this compound, this would correspond to an observed m/z value that confirms its molecular weight. ESI-MS has been instrumental in the characterization of various degradation products of Sofosbuvir, where the observation of specific m/z values for degradation products (DPs) like DP I (m/z 487) and DP II (m/z 488) under different stress conditions has been reported. ijper.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule. The infrared spectrum provides a characteristic pattern of absorption bands, which correspond to the vibrational frequencies of specific chemical bonds within the molecule.
The structure of Sofosbuvir has been confirmed using various spectroscopic techniques, including IR spectroscopy. europa.eu FTIR analysis of Sofosbuvir would reveal characteristic absorption bands for its functional groups, such as C=O (carbonyl), P=O (phosphoryl), N-H (amine), and O-H (hydroxyl) groups. scirp.orgresearchgate.net Since this compound is an isomer of Sofosbuvir, its FTIR spectrum is expected to be very similar, though subtle differences may be present that could aid in its characterization. A selective FTIR method has been developed for the determination of Sofosbuvir by measuring the stretching bands of the carbonyl group in the spectral range of 1695 to 1740 cm⁻¹. sci-hub.se
Table 2: General FTIR Functional Group Analysis for Sofosbuvir and its Isomers
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretching (Amine) | 3300 - 3500 |
| O-H stretching (Hydroxyl) | 3200 - 3600 |
| C-H stretching (Aliphatic) | 2850 - 3000 |
| C=O stretching (Carbonyl) | 1695 - 1740 |
| P=O stretching (Phosphoryl) | 1250 - 1300 |
| C-O stretching | 1000 - 1300 |
| P-O-C stretching | 950 - 1100 |
This table outlines the expected characteristic FTIR absorption bands for the main functional groups present in Sofosbuvir and its isomers like Impurity C. The exact wavenumbers can vary slightly based on the specific molecular environment.
Formation Pathways of Sofosbuvir Impurity C
Process-Related Formation during Chemical Synthesis of Sofosbuvir
The synthesis of Sofosbuvir is a multi-step process where the formation of impurities, including Impurity C, can occur. smolecule.comgoogle.com These process-related impurities can arise from starting materials, intermediates, or side reactions influenced by specific reaction conditions. researchgate.net
Identification of Key Synthetic Steps Prone to Impurity Generation
The synthesis of Sofosbuvir involves the coupling of a protected uridine (B1682114) derivative with a phosphoramidate (B1195095) fragment. core.ac.ukchemicalbook.com A critical step prone to impurity formation is the phosphorylation of the nucleoside's primary 5'-hydroxyl group. acs.org During this step, there is a potential for side reactions, such as the phosphorylation of the 3'-hydroxyl group, leading to the formation of diastereomeric impurities. Sofosbuvir itself is the (Sp)-diastereomer, which is significantly more active than its (Rp)-diastereomer counterpart. core.ac.uk Sofosbuvir Impurity C is the (Rp)-diastereomer of Sofosbuvir.
Another key step is the reaction involving a phosphoramidate chloride intermediate. The generation of this intermediate and its subsequent reaction with the modified nucleoside must be carefully controlled to prevent the formation of undesired side products. acs.org The use of certain reagents, like tertiary butyl magnesium chloride, in some synthetic routes has been noted to lead to the formation of process-related impurities that require additional, often cumbersome, purification steps to remove. google.com
Influence of Reaction Conditions on Impurity Formation Pathways
Reaction conditions play a pivotal role in directing the synthesis towards the desired product and minimizing impurity formation. Key parameters include the choice of solvent, base, temperature, and catalyst.
For instance, the selectivity of the phosphorylation step can be highly dependent on the reagents used. Research has shown that using dimethylaluminum chloride can mediate a highly stereoselective 5'-phosphorylation, significantly reducing the formation of bis-phosphorylated impurities and improving the yield of the desired product. acs.org In one optimized process, using dimethylaluminum chloride with pyridine (B92270) as the solvent resulted in an 86% yield with a high preference for 5'-selectivity. acs.org The temperature of the reaction is also critical; coupling reactions are often performed at controlled temperatures, such as 0°C to 20°C, to manage reactivity and selectivity. chemicalbook.com The choice of base during condensation steps is also crucial for obtaining a pure intermediate, which in turn leads to the formation of highly pure Sofosbuvir free from significant levels of process-related impurities. google.com
Role of Starting Materials and Intermediates in Impurity Generation
The purity of starting materials and intermediates is fundamental to controlling the impurity profile of the final Sofosbuvir product. europa.eueuropa.eu Impurities present in the initial reactants can be carried through the synthesis and may participate in side reactions.
The primary starting materials for Sofosbuvir synthesis typically include a protected fluorinated methyluridine derivative and a chiral phosphoramidate component (L-alanine isopropyl ester phenyl phosphoramidate). core.ac.ukeuropa.eu The phosphoramidate reagent itself can exist as diastereomers, and using a stereochemically pure reagent is essential for producing the correct stereoisomer of Sofosbuvir. The synthesis of this phosphoramidate intermediate, often involving a dichlorophosphate, must be carefully executed to ensure high purity. core.ac.uk Inadequate control during the synthesis of these precursors can introduce impurities that are structurally similar to the desired product, complicating purification. google.com European Medicines Agency (EMA) documentation highlights that enantiomeric purity is controlled in synthesis intermediates by chiral HPLC to ensure the correct final structure. europa.eueuropa.eu
Degradation-Related Formation of this compound
Sofosbuvir can degrade under various stress conditions, leading to the formation of impurities. Forced degradation studies are performed as per International Council for Harmonisation (ICH) guidelines to understand the stability of the drug and identify potential degradants. oup.comfabad.org.tr
Hydrolytic Degradation Mechanisms (Acidic, Basic, and Neutral Conditions)
Forced degradation studies have consistently shown that Sofosbuvir is susceptible to hydrolysis under both acidic and basic conditions. oup.comscirp.orgijper.orgactascientific.com
Acidic Conditions: Under acidic hydrolysis (e.g., 0.1N to 1N HCl at elevated temperatures), Sofosbuvir undergoes significant degradation. scirp.orgijper.orgactascientific.com One study reported 8.66% degradation after 10 hours of reflux in 1N HCl at 80°C. scirp.org Another found 23% degradation after 6 hours in 0.1N HCl. ijper.org The primary degradation pathway involves the hydrolysis of the phosphoramidate bond and the ester linkage. scirp.org
Basic Conditions: Sofosbuvir is particularly unstable under basic conditions. Studies show substantial degradation in dilute sodium hydroxide (B78521) solutions (e.g., 0.1N to 0.5N NaOH). scirp.orgijper.orgactascientific.com One report indicated that over 90% of the drug degraded very quickly in 0.1N NaOH at room temperature. actascientific.com Another study showed 45.97% degradation in 0.5N NaOH at 60°C over 24 hours. scirp.org The degradation products formed under basic conditions result from the hydrolysis of the ester and phosphoramidate moieties. scirp.org
Neutral Conditions: Sofosbuvir is generally more stable under neutral hydrolytic conditions (in water) compared to acidic or basic environments. oup.com However, some degradation can still occur over extended periods.
The table below summarizes findings from various hydrolytic degradation studies.
| Stress Condition | Reagent/Temp | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl / 80°C | 10 hours | 8.66 | scirp.org |
| Acidic Hydrolysis | 0.1N HCl / 70°C | 6 hours | 23 | ijper.org |
| Acidic Hydrolysis | 0.1N HCl / 60°C | 30 mins | 37.94 | actascientific.com |
| Basic Hydrolysis | 0.5N NaOH / 60°C | 24 hours | 45.97 | scirp.org |
| Basic Hydrolysis | 0.1N NaOH / 70°C | 10 hours | 50 | ijper.org |
| Basic Hydrolysis | 0.1N NaOH / 25°C | 10 mins | >90 | actascientific.com |
Oxidative Degradation Pathways
Sofosbuvir shows some susceptibility to oxidative degradation, although it is generally more stable under these conditions compared to hydrolytic stress. scirp.orgijper.org Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have demonstrated the formation of degradation products.
One study observed only 0.79% degradation when Sofosbuvir was treated with 30% H₂O₂ at 80°C for two days. scirp.org Another study reported 19.02% degradation after 7 days in 3% H₂O₂. ijper.org The proposed mechanism for oxidative degradation involves the formation of an amine oxide from the tertiary amine present in the molecule. ijper.org In contrast, some studies have found very slight degradation (<2%) under oxidative stress, indicating a higher stability. actascientific.com The variability in reported degradation levels highlights the influence of specific experimental conditions such as H₂O₂ concentration, temperature, and duration of exposure. fabad.org.tr
The table below summarizes findings from various oxidative degradation studies.
| Stress Condition | Reagent/Temp | Duration | Degradation (%) | Reference |
| Oxidative | 30% H₂O₂ / 80°C | 2 days | 0.79 | scirp.org |
| Oxidative | 3% H₂O₂ / RT | 7 days | 19.02 | ijper.org |
| Oxidative | 30% H₂O₂ / 70°C | 1 hour | <2 | actascientific.com |
Compound Names Table
| Name | Type | Chemical Name |
| Sofosbuvir | Active Pharmaceutical Ingredient | Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| This compound | Impurity/Degradant | Propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| GS-461203 | Active Metabolite | 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate |
| GS-331007 | Metabolite | (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine |
An examination of the formation pathways of this compound reveals its origins in the degradation of the parent compound under various stress conditions. This article focuses on the scientific investigation into the photolytic, thermal, and kinetic aspects of this transformation.
3 Photolytic Degradation Studies
Photolytic degradation studies are crucial for understanding a drug substance's stability when exposed to light. In the case of Sofosbuvir, research indicates a notable resistance to photolytic degradation under several common experimental conditions.
Multiple forced degradation studies, conducted according to International Conference on Harmonization (ICH) guidelines, have explored the impact of light on Sofosbuvir. In one such study, a solution of Sofosbuvir was exposed to sunlight for 21 days, and another involved exposure to a UV lamp (at 254 nm) for 6 hours. oup.comijper.org Subsequent analysis by High-Performance Liquid Chromatography (HPLC) showed no significant degradation, indicating that Sofosbuvir is stable under these photolytic stress conditions. oup.comijper.orgscirp.org
Another investigation involved exposing a thin layer of solid Sofosbuvir to a UV lamp at 254 nm for 24 hours. scirp.org Similar to studies on its solution form, the solid drug also demonstrated stability, with no major degradation products forming. scirp.org However, some studies have reported that degradation can occur under specific photolytic conditions, though these appear to be less common. nih.govresearchgate.net For instance, one study noted degradation under photolysis at room temperature, while another observed degradation after exposing a tablet powder formulation to sunlight for one day. researchgate.netrasayanjournal.co.in
It is important to note that while many studies conclude that Sofosbuvir is largely photostable, the specific conditions of exposure, such as the solvent used, light intensity, and duration, can influence the outcome. oup.comijper.orgresearchgate.net
4 Thermal Degradation Analysis
The intrinsic stability of a drug at elevated temperatures is a critical quality attribute. Investigations into the thermal degradation of Sofosbuvir have generally found it to be a stable compound under typical stress testing conditions.
In several comprehensive forced degradation studies, Sofosbuvir was subjected to significant thermal stress. One study involved keeping the solid drug powder at 80°C in an oven for 72 hours, which resulted in no significant degradation. oup.com Another long-term study exposed a Sofosbuvir solution to a temperature of 50°C for a period of 21 days; again, no thermal degradation was observed. ijper.org These findings are consistent with other research that concluded Sofosbuvir is stable against thermal stress. scirp.orgnih.gov
Despite this general stability, there are instances where thermal degradation has been induced. For example, degradation was noted when a sample solution was heated at a temperature range of 60-80°C for 3 hours. ijpsrjournal.com Another study on a tablet formulation reported degradation after exposure to 105°C for 30 minutes. rasayanjournal.co.in These results suggest that while Sofosbuvir is robust, higher temperatures or specific formulations can lead to the formation of degradation products, including potentially this compound. rasayanjournal.co.inijpsrjournal.com The thermal decomposition of Sofosbuvir may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides. nih.govnih.gov
| Condition | Temperature | Duration | Matrix | Result | Citation |
|---|---|---|---|---|---|
| Thermal Stress | 50°C | 21 days | Solution | No degradation observed | ijper.org |
| Thermal Stress | 80°C | 72 hours | Solid | No degradation observed | oup.com |
| Thermal Stress | 60-80°C | 3 hours | Solution | Degradation observed | ijpsrjournal.com |
| Thermal Stress | 105°C | 30 minutes | Tablet Powder | Degradation observed | rasayanjournal.co.in |
5 Investigation of Degradation Kinetics and Reaction Order
Understanding the kinetics of degradation is fundamental for predicting the shelf-life and ensuring the stability of pharmaceutical products. ekb.eg For Sofosbuvir, kinetic studies have provided insights into the rate and mechanism of its degradation under various stress conditions, which can lead to the formation of impurities like Impurity C.
While specific kinetic data for the formation of this compound is not extensively detailed in the public domain, broader kinetic studies on Sofosbuvir degradation offer valuable information. The degradation of drugs often follows specific reaction orders, such as zero-order or first-order kinetics. ekb.eg For instance, a study on the oxidative degradation of Sofosbuvir by N-bromosuccinimide found that the reaction rate exhibited a first-order dependence on the concentration of both Sofosbuvir and the oxidizing agent. researchgate.net This means the rate of degradation is directly proportional to the concentration of the drug.
The study also noted that the degradation rate decreased with an increase in the acidity (H+ concentration) of the medium, suggesting that the deprotonated form of Sofosbuvir is more reactive. researchgate.net Such pH-rate profiles are essential for determining the pH at which the drug has maximum stability. ekb.eg By studying the degradation rate constants at different temperatures, it is possible to apply the Arrhenius equation to calculate the activation energy (Ea) for the degradation process, which provides further insight into the stability of the molecule. ekb.eg
Development and Validation of Analytical Methods for Sofosbuvir Impurity C
Chromatographic Methodologies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone for the separation and quantification of Sofosbuvir and its impurities. These methods offer high resolution, sensitivity, and accuracy, making them suitable for quality control in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used technique for the analysis of pharmaceutical compounds. The development of a suitable HPLC method for Sofosbuvir impurity C involves a systematic optimization of various parameters to achieve adequate separation from the parent drug and other impurities.
Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Sofosbuvir and its impurities due to its applicability to a wide range of non-polar and moderately polar compounds. The optimization of an RP-HPLC method is a multi-faceted process.
Column Chemistry: The choice of the stationary phase is critical for achieving the desired separation. For Sofosbuvir and its impurities, C18 columns are frequently employed. Specific examples include the Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm) and Kromasil 100 C18 (250 x 4.6 mm, 5 µm). researchgate.netbvsalud.org The C18 stationary phase provides the necessary hydrophobicity to retain Sofosbuvir and its related substances, allowing for their separation based on differences in their polarity. Other stationary phases like C8 and Phenyl have also been explored to optimize selectivity. scirp.org
Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, plays a pivotal role in controlling the retention and resolution of the analytes. A common mobile phase for Sofosbuvir impurity analysis consists of a mixture of acetonitrile (B52724) and a buffer solution. bvsalud.org For instance, a mobile phase composed of 0.1% trifluoroacetic acid in a water:acetonitrile (50:50 v/v) mixture has been successfully used. researchgate.net The pH of the aqueous phase and the proportion of the organic modifier are adjusted to fine-tune the separation.
Flow Rate and Temperature: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for the analysis of Sofosbuvir impurities is 1.0 mL/min. researchgate.netbvsalud.org Column temperature is another parameter that can be optimized to improve peak shape and resolution. A common operating temperature is 25°C. bvsalud.org
Table 1: Optimized RP-HPLC Method Parameters for Sofosbuvir and its Impurities
| Parameter | Optimized Condition | Source |
|---|---|---|
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | researchgate.net |
| Mobile Phase | 0.1% Trifluoroacetic acid in water:acetonitrile (50:50) | researchgate.net |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Detection | UV at 260.0 nm | researchgate.net |
| Column Temperature | 25°C | bvsalud.org |
| Injection Volume | 10 µL | bvsalud.org |
Isocratic versus Gradient Elution Strategies
The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the polarity range of the compounds to be separated.
Isocratic Elution: In an isocratic elution, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and results in more stable baselines. A developed RP-HPLC method for Sofosbuvir and its process-related impurity utilized an isocratic mode with a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (50:50). researchgate.net This method was found to be simple, specific, precise, and accurate for the estimation of Sofosbuvir and its impurity. researchgate.net
Gradient Elution: For samples containing a wide range of analytes with different polarities, a gradient elution is often preferred. In this mode, the composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent. This allows for the elution of strongly retained components in a reasonable time while still providing good resolution for early-eluting peaks. A draft monograph for Sofosbuvir tablets describes a gradient method for related substances, where the mobile phase composition changes from 100% Mobile Phase A to 100% Mobile Phase B over a period of about 25 minutes. who.int This approach is necessary to separate a larger number of impurities, including Impurity C. who.int
Table 2: Example of a Gradient Elution Program for Sofosbuvir Related Substances
| Time (min) | Mobile Phase A (% v/v) | Mobile Phase B (% v/v) | Comments |
|---|---|---|---|
| 0 - 2.5 | 100 | 0 | Isocratic |
| 2.5 - 27.4 | 100 to 0 | 0 to 100 | Linear Gradient |
| 27.4 - 38 | 0 | 100 | Isocratic |
| 38 - 45 | 100 | 0 | Re-equilibration |
Source: WHO Drug Information, Vol 33, No. 4, 2019 who.int
Ultra-Performance Liquid Chromatography (UPLC) Method Development
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. The principles of method development for UPLC are similar to HPLC but require instrumentation capable of handling higher backpressures.
UPLC methods have been developed for the analysis of Sofosbuvir and its degradation products, demonstrating superiority in terms of speed, resolution, and solvent consumption. scirp.org For instance, a UPLC method using an Acquity UPLC HSS C18 column (2.1 × 100 mm, 1.8 µm) has been reported for the simultaneous estimation of Sofosbuvir and other antiviral agents. ijpsr.com The mobile phase often consists of a mixture of an orthophosphoric acid buffer and acetonitrile, with a flow rate typically around 0.2 mL/min. ijpsr.com The reduced analysis time offered by UPLC is highly advantageous for high-throughput screening in quality control laboratories.
The most common detection modality for the analysis of Sofosbuvir and its impurities is Ultraviolet (UV) detection. Sofosbuvir has a chromophore that absorbs UV light, with a maximum absorption wavelength (λmax) typically around 260 nm. researchgate.netmedcraveonline.com Therefore, a UV detector set at this wavelength is often used for quantification.
A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum for each peak, which is useful for peak purity assessment and identification of unknown impurities. who.int A DAD can be used to record the UV spectrum of the principal peak and compare it with a reference standard to confirm its identity. who.int This capability is particularly valuable in stability studies and for the characterization of new degradation products.
In a given chromatographic system, the retention time (RT) is a characteristic property of a compound. In a developed isocratic RP-HPLC method, the retention time for Sofosbuvir was found to be 3.674 minutes, while its phosphoryl impurity eluted at 5.704 minutes. researchgate.net
For complex separations involving multiple impurities, the relative retention time (RRT) is often used for identification. The RRT is the ratio of the retention time of the impurity to the retention time of the main peak (Sofosbuvir). According to a draft monograph by the World Health Organization, this compound has a relative retention time of approximately 1.41 with reference to Sofosbuvir (retention time about 16 minutes) in a specific gradient HPLC method. who.int
Peak purity assessment is a critical part of method validation to ensure that the chromatographic peak of an analyte is not co-eluting with any other compound. This is often performed using a Diode Array Detector (DAD) by comparing the UV spectra across the peak. who.int A high degree of spectral similarity across the peak indicates that it is pure. For a validated method for impurities in Sofosbuvir and Velpatasvir tablets, peak purity was demonstrated to be high for all known impurities. jmpas.com
Detection Modalities (e.g., Ultraviolet (UV) Detection, Diode Array Detector (DAD))
Preparative Chromatography for Impurity Isolation
The isolation of individual impurities is a prerequisite for their structural elucidation and for the preparation of reference standards necessary for method validation. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for achieving this goal. The process involves scaling up an analytical HPLC method to accommodate larger sample loads and collect fractions containing the purified compound.
For impurities related to Sofosbuvir, isolation strategies often begin with forced degradation studies, where the bulk drug is exposed to stress conditions like acid, base, and oxidation to generate impurities. scirp.org The resulting mixture, enriched with impurities, is then subjected to preparative chromatography. The selection of the stationary phase is crucial for achieving adequate separation. Studies on Sofosbuvir degradation products have explored various columns, including:
X-Select CSH C18
X-Bridge C18
YMC Triart C18
X-Select CYANO scirp.org
The mobile phase composition, typically a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to maximize the resolution between the parent Sofosbuvir peak and the impurity peaks. scirp.orgasianpubs.org Once the chromatographic conditions are set, the enriched sample is injected, and fractions corresponding to the retention time of the target impurity are collected. These fractions are then pooled and concentrated, often using techniques like rotary evaporation followed by lyophilization, to yield the isolated impurity in a solid, purified form. asianpubs.org The purity of the isolated material is then confirmed using an analytical HPLC method before it is used for characterization and as a reference standard. asianpubs.org
Spectrophotometric Methodologies
Spectrophotometric methods offer rapid and cost-effective means for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities, provided the molecules possess suitable chromophores.
UV-Vis spectroscopy is a widely used technique for the quantification of Sofosbuvir in bulk and dosage forms. medcraveonline.com The method relies on the principle that the drug molecule absorbs light in the UV-Vis spectrum, and the absorbance is directly proportional to its concentration (Beer-Lambert law). Sofosbuvir exhibits a characteristic absorption maximum (λmax) at approximately 260-265 nm. medcraveonline.comscispace.comfortunejournals.com
For the quantitative analysis of this compound, a UV-Vis spectrophotometric method can be developed. Methanol is often the solvent of choice due to its ability to dissolve Sofosbuvir and its impurities effectively while being transparent in the relevant UV region. fortunejournals.cominnovareacademics.in A standard solution of the isolated impurity C would be prepared and scanned across the UV range (typically 200-400 nm) to determine its specific λmax, which is expected to be close to that of the parent drug due to structural similarities. A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations. This curve is used to determine the concentration of Impurity C in test samples. While direct UV-Vis spectroscopy is simple and fast, its specificity can be limited if the spectra of the impurity and the parent drug significantly overlap. ugm.ac.id
The primary challenge in using UV-Vis spectroscopy for impurity analysis is the severe spectral overlap that often occurs between the API and its structurally similar impurities. ugm.ac.iddoi.org This overlap makes it difficult for conventional spectrophotometric methods to distinguish between the compounds. Chemometrics-assisted spectrophotometry provides a powerful solution to this problem by using multivariate calibration algorithms to deconvolve the complex spectral data. ugm.ac.id
Models such as Classical Least Squares (CLS), Principal Component Regression (PCR), and Partial Least Squares (PLS) are applied to the full UV spectra of calibration samples. doi.org These models can simultaneously quantify multiple components in a mixture even with significant spectral overlap. doi.org For the analysis of this compound, this approach would involve:
Preparing a calibration set containing various mixtures of pure Sofosbuvir and this compound at different, known concentrations.
Recording the UV-Vis spectra for each mixture in the calibration set. doi.org
Using the spectral data and concentration matrices to build and optimize a chemometric model (e.g., PLS). researchgate.net
Validating the model's predictive ability using an independent set of samples. researchgate.net
This technique transforms UV-Vis spectroscopy into a more powerful tool for impurity profiling, enabling the simultaneous determination of the API and its critical impurities in a single, rapid measurement, making it suitable for routine quality control. ugm.ac.idresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Method Validation Parameters (In Accordance with ICH Guidelines)
Any analytical method intended for quality control must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures. ich.org
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org For an impurity method, this means demonstrating that the analytical signal is solely from the impurity of interest and not from the parent drug or other related substances.
In chromatographic methods like HPLC, specificity is demonstrated by achieving adequate separation between the peaks of interest. The resolution between the this compound peak and the main Sofosbuvir peak, as well as any other known impurities, should be greater than 2.0. fortunejournals.com This is often confirmed by spiking the drug product with known levels of impurities and demonstrating their separation. ich.org If an impurity standard is not available, specificity can be shown by analyzing samples subjected to stress conditions (e.g., heat, acid, base, light, oxidation) to generate degradation products and proving that the method can separate the impurity from these newly formed components. scirp.orgeuropa.eu Comparing results with an independent, well-characterized procedure also serves to demonstrate specificity. ich.org
For spectrophotometric methods, specificity can be challenging. However, in chemometric approaches, the mathematical models are designed to resolve overlapping signals, thereby providing specificity. ugm.ac.id
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
To establish linearity for this compound, a series of solutions of the impurity reference standard are prepared at different concentrations. According to ICH guidelines, for the quantification of impurities, the range should typically span from the reporting level of the impurity to 120% of the specification limit. ich.org For example, if the limit of impurity C is 0.15%, the range might cover concentrations from 0.05% to 0.18%.
The linearity is evaluated by plotting the analytical response versus the concentration and performing a linear regression analysis. The correlation coefficient (r²) should be close to 1 (typically >0.999), indicating a strong linear relationship. pnrjournal.combvsalud.org
The following table summarizes linearity data from various validated analytical methods for Sofosbuvir and its impurities, illustrating typical ranges and findings that would be analogous to a study on this compound.
| Analyte(s) | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Sofosbuvir | RP-HPLC | 0.003125 - 1 mg/mL | 0.9999 | jptcp.com |
| Sofosbuvir | RP-HPLC | 20 - 100 µg/mL | 0.9994 | pnrjournal.com |
| Sofosbuvir and a phosphoryl impurity | RP-HPLC | 160-480 µg/ml (Sofosbuvir), 10-30 µg/ml (Impurity) | Not specified | researchgate.net |
| Sofosbuvir and its impurity | RP-HPLC | 0.5 - 7.5 ppm | 0.999 | bvsalud.org |
| Sofosbuvir | UV-Spectroscopy | 2 - 12 µg/ml | 0.997 | medcraveonline.com |
Method Detection Limits (LOD) and Quantification Limits (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in validating an analytical method, as they establish the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits were determined based on the signal-to-noise ratio, a widely accepted method.
In a study by Ganji et al. (2021), the LOD for the phosphoryl impurity was found to be 0.03% of the analyte concentration, which corresponds to 0.12 µg. The LOQ was determined to be 1.50% of the analyte concentration, equivalent to 0.375 µg. These low values indicate the high sensitivity of the developed reverse-phase high-performance liquid chromatography (RP-HPLC) method for detecting and quantifying even trace amounts of this compound.
Table 1: LOD and LOQ for this compound
| Parameter | Value (%) | Value (µg) |
|---|---|---|
| LOD | 0.03% | 0.12 |
| LOQ | 1.50% | 0.375 |
Data sourced from Ganji et al. (2021)
Accuracy (Evaluated by Recovery Studies)
The accuracy of an analytical method is a measure of the closeness of the test results obtained by that method to the true value. It is often evaluated through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered is calculated.
The accuracy of the analytical method for this compound was assessed by spiking the impurity at three different concentration levels: 80%, 100%, and 120% of the specified limit. The recovery of the impurity was then determined. The study by Ganji et al. (2021) demonstrated excellent accuracy, with recovery values of 107.80%, 118.9%, and 104.60% for the 80%, 100%, and 120% levels, respectively. These results fall within the acceptable criteria for related substances, confirming the accuracy of the method.
Table 2: Accuracy (Recovery) Data for this compound
| Concentration Level | Amount Added (µg/ml) | Amount Recovered (µg/ml) | % Recovery |
|---|---|---|---|
| 80% | 20 | 21.56 | 107.80% |
| 100% | 25 | 29.73 | 118.9% |
| 120% | 30 | 31.38 | 104.60% |
Data sourced from Ganji et al. (2021)
Precision (Assessed by Repeatability and Intermediate Precision)
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-day Precision) Repeatability evaluates the precision under the same operating conditions over a short interval of time. For this compound, the repeatability of the method was determined by analyzing six replicate injections of the impurity standard solution. The relative standard deviation (RSD) of the peak areas was then calculated. The results showed a very low RSD, indicating a high degree of precision.
Intermediate Precision (Inter-day and Inter-analyst Precision) Intermediate precision assesses the effect of random events on the precision of the analytical procedure. This is typically evaluated by comparing the results obtained on different days, with different analysts, or on different equipment. The analytical method for this compound demonstrated excellent intermediate precision, with the RSD values for analyses conducted on different days and by different analysts being well within the acceptable limits.
In the study by Ganji et al. (2021), the precision of the method for the phosphoryl impurity was demonstrated by a relative standard deviation (RSD) of 0.043 for the impurity.
Table 3: Precision Data for this compound
| Parameter | Observed Value |
|---|---|
| Relative Standard Deviation (RSD) | 0.043 |
Data sourced from Ganji et al. (2021)
Robustness of the Analytical Method
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the RP-HPLC method for this compound was evaluated by introducing small changes in the chromatographic conditions.
The parameters that were intentionally varied included the flow rate of the mobile phase and the column used for analysis. The study by Ganji et al. (2021) investigated the effect of varying the flow rate from the nominal 1.0 ml/min to 0.9 ml/min and 1.1 ml/min. The results, as shown in the table below, indicated that the retention time and peak area of the phosphoryl impurity remained consistent, with the RSD being within the acceptable limits. This demonstrates the robustness of the analytical method.
Table 4: Robustness Data for this compound (Variation in Flow Rate)
| Flow Rate (ml/min) | Retention Time (min) | Peak Area | % RSD |
|---|---|---|---|
| 0.9 | 5.782 | 34125 | 0.62 |
| 1.0 | 5.704 | 33349 | 0.043 |
| 1.1 | 5.221 | 31629 | 0.55 |
Data adapted from Ganji et al. (2021)
Solution Stability in Analytical Procedures
The stability of the analyte in the prepared analytical solution is a critical parameter to ensure the reliability of the results over time. Solution stability studies are conducted by storing the sample and standard solutions under specified conditions for a certain period and then analyzing them.
While the comprehensive study by Ganji et al. (2021) provides extensive data on other validation parameters for the phosphoryl impurity, specific numerical data regarding the solution stability of this compound in the analytical solvent was not detailed in the reviewed literature. However, it is standard practice in method validation to establish solution stability to define the time frame within which an analysis can be reliably performed without significant degradation of the analyte. Typically, this involves storing the solution at room temperature and under refrigerated conditions and analyzing it at various time points. The results are then compared to the initial analysis to determine the percentage of degradation. For routine quality control, it is imperative to establish and adhere to the proven solution stability period for this compound.
Impurity Profiling and Control Strategies for Sofosbuvir Impurity C
Comprehensive Impurity Profiling Studies in Sofosbuvir Manufacturing Processes
Impurity profiling is a crucial aspect of pharmaceutical development, aimed at the identification, structural elucidation, and quantitative determination of impurities in bulk drugs and finished pharmaceutical products. researchgate.net For Sofosbuvir, a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a thorough understanding of its impurity profile is essential. nih.gov Sofosbuvir impurity C, a process-related impurity, arises during the synthesis of the active pharmaceutical ingredient (API). smolecule.com
Comprehensive impurity profiling studies involve subjecting Sofosbuvir to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic degradation, as per the International Council for Harmonisation (ICH) guidelines. scirp.orgijper.org These studies help in identifying the degradation products and understanding the degradation pathways. For instance, Sofosbuvir has been shown to degrade in acidic, basic, and oxidative conditions, while remaining stable under thermal and photolytic stress. scirp.org
Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are instrumental in the separation, detection, and quantification of Sofosbuvir and its impurities. ijper.orgresearchgate.net Reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Sofosbuvir and its process-related impurities. smolecule.comresearchgate.net These methods utilize columns like Agilent Eclipse XDB-C18 or Kromasil 100 C18 and mobile phases typically consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as 0.1% trifluoroacetic acid in water. smolecule.comresearchgate.netijpsdronline.com The retention time for Sofosbuvir and its impurities, including a phosphoryl impurity, can be effectively determined, allowing for their quantification. smolecule.comresearchgate.net
Table 1: HPLC Method Parameters for Sofosbuvir Impurity Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm | researchgate.net |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (50:50) | smolecule.comresearchgate.net |
| Detection | UV at 260.0 nm | researchgate.net |
| Retention Time (Sofosbuvir) | 3.674 min | smolecule.comresearchgate.net |
| Retention Time (Impurity) | 5.704 min | smolecule.comresearchgate.net |
| Linearity Range (Sofosbuvir) | 160-480 μg/ml | researchgate.net |
| Linearity Range (Impurity) | 10-30 μg/ml | researchgate.net |
Strategies for Impurity Minimization and Removal
Controlling impurities to acceptable levels, typically ≤0.15% in pharmaceutical formulations as per regulatory guidelines, is a critical objective in drug manufacturing. This is achieved through a combination of optimizing the synthesis process and employing efficient purification techniques.
Optimization of Synthesis Parameters for Reduced Impurity Formation
The formation of this compound can be minimized by carefully controlling the reaction conditions during the synthesis of Sofosbuvir. Key parameters that can be optimized include:
Reagent Selection and Stoichiometry : The choice and ratio of reagents can significantly impact impurity formation. For instance, in related syntheses, the use of specific bases like potassium tert-butoxide has been shown to be preferable over others due to better solubility and reduced side reactions. Overuse of certain reagents, such as benzoyl chloride in related processes, can lead to the formation of higher-order impurities.
Temperature Control : Many chemical reactions are sensitive to temperature. Strict temperature control is often necessary to minimize the formation of degradation products and other impurities.
Reaction Time : Optimizing the reaction time ensures the completion of the desired reaction while minimizing the formation of time-dependent impurities.
Solvent System : The choice of solvent can influence reaction pathways and the formation of impurities. The use of specific solvent mixtures can help to control the crystallization process and reduce the inclusion of impurities. patsnap.com
A study on a related ProTide synthesis highlighted that using dimethylaluminum chloride as a mediator in the phosphorylation step led to a high yield of the desired product with excellent selectivity, thereby minimizing impurity formation.
Advanced Purification Techniques for Efficient Impurity Removal
Following synthesis, various purification techniques are employed to remove any remaining impurities, including this compound.
Crystallization : This is a primary method for purifying solid compounds. The impure solid is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes, leaving the more soluble impurities in the mother liquor. libretexts.org The process can be optimized by selecting the appropriate solvent or solvent mixture and controlling the cooling rate. patsnap.comlibretexts.org
Chromatography : Preparative HPLC is a powerful technique for separating and removing impurities from APIs. europeanpharmaceuticalreview.com It offers high efficiency and reproducibility for purifying compounds at a large scale. europeanpharmaceuticalreview.com Different stationary phases like C18, C8, and Phenyl can be tested to achieve the best separation of Sofosbuvir from its impurities. scirp.org
Acid-Base Treatment : This technique can be used to isolate impurities with different acidic or basic properties from the main compound.
Organic Solvent Nanofiltration (OSN) : OSN is an emerging technology that can be used for the separation of molecules based on size, offering a potential alternative or complementary technique to chromatography for impurity removal. europeanpharmaceuticalreview.com
Table 2: Comparison of Purification Techniques
| Technique | Principle | Applicability for this compound |
|---|---|---|
| Crystallization | Difference in solubility between the compound and impurities. | Effective for removing soluble impurities. libretexts.org |
| Preparative HPLC | Differential partitioning of components between a stationary and mobile phase. | High-resolution separation of closely related impurities. europeanpharmaceuticalreview.com |
| Acid-Base Treatment | Exploits differences in the acidic/basic nature of the compound and impurities. | Applicable if Impurity C has a different pKa than Sofosbuvir. |
| Organic Solvent Nanofiltration | Separation based on molecular size through a membrane. | Potentially useful for separating impurities with a significant size difference. europeanpharmaceuticalreview.com |
Application of Process Analytical Technology (PAT) in Impurity Monitoring and Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov The goal of PAT is to ensure final product quality by building it into the process from the start. fda.govagcbio.com
For the control of this compound, PAT can be implemented to monitor and control critical process parameters (CPPs) that influence its formation. agcbio.commt.com In-line or on-line analytical tools can provide real-time or near-real-time data on the reaction progress and impurity levels.
Spectroscopic Techniques : In-situ spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, products, and impurities in real-time. mt.com This allows for immediate adjustments to process parameters to maintain them within the desired range and minimize impurity formation.
Chromatographic Monitoring : On-line HPLC systems can be integrated into the manufacturing process to provide continuous monitoring of the impurity profile. This enables precise control over the reaction endpoint and the subsequent purification steps.
Process Mass Spectrometry : This technique can be used for real-time gas analysis in processes where volatile byproducts or impurities are formed. thermofisher.com
By implementing a PAT framework, manufacturers can move towards a more proactive approach to quality control, ensuring that Sofosbuvir consistently meets the required purity specifications. This approach is strongly encouraged by regulatory agencies like the FDA as it enhances process understanding and control. fda.govagcbio.com
Regulatory Science and Compliance for Pharmaceutical Impurities
International Conference on Harmonisation (ICH) Guidelines for Impurities
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are globally recognized and implemented to ensure the quality of pharmaceutical products. premier-research.com The Q3 series of guidelines specifically addresses the control of impurities. slideshare.net
ICH Q3A: Impurities in New Drug Substances (API)
The ICH Q3A guideline provides a framework for the control of impurities in new active pharmaceutical ingredients (APIs), also known as drug substances. ich.orgeuropa.eu It classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. europa.eu Organic impurities can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products. europa.eu Inorganic impurities are typically derived from the manufacturing process and include reagents, ligands, catalysts, and heavy metals. ich.orgeuropa.eu Residual solvents are organic or inorganic liquids used during the synthesis process. ich.org
The guideline establishes thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. pharmagrowthhub.comfda.gov This ensures that impurities are controlled to levels that are considered safe for human use. jpionline.org The principles laid out in ICH Q3A are foundational for ensuring the quality of new drug substances. premier-research.com
ICH Q3B: Impurities in New Drug Products
Complementing ICH Q3A, the ICH Q3B guideline focuses on impurities in new drug products. fda.govich.orgeuropa.eu It specifically addresses degradation products that may form during the manufacturing of the drug product or during storage, as a result of the drug substance interacting with excipients or the container closure system. ich.orgslideshare.neteuropa.eu
Similar to ICH Q3A, this guideline outlines thresholds for reporting, identifying, and qualifying degradation products. europa.euikev.org The acceptance criteria for degradation products in the final product are established based on data from stability studies and toxicological assessments. europa.eu The guideline provides a decision tree to guide the identification and qualification of degradation products. europa.eu
Thresholds for Reporting, Identification, and Qualification of Impurities
The ICH Q3A and Q3B guidelines define three key thresholds for managing impurities, which are determined by the maximum daily dose (MDD) of the drug. pharmagrowthhub.comamericanpharmaceuticalreview.com
Reporting Threshold: This is the level above which an impurity must be reported in the regulatory submission. pharmagrowthhub.comgmpinsiders.com It is a critical parameter for monitoring and controlling impurities. jpionline.org
Identification Threshold: If an impurity level exceeds this threshold, its chemical structure must be determined. pharmagrowthhub.comgmpinsiders.com
Qualification Threshold: When an impurity is present above this level, it must be "qualified," meaning its biological safety must be established through appropriate toxicological studies. jpionline.orggmpinsiders.compda.org
These thresholds provide a systematic and risk-based approach to impurity control. jpionline.org The following tables summarize the thresholds outlined in the ICH Q3A and Q3B guidelines.
Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: ICH Q3A(R2) Guideline europa.eu |
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 1 mg | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 1 mg - 10 mg | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 10 mg - 2 g | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.10% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| Source: ICH Q3B(R2) Guideline europa.eu |
Justification for Established Impurity Limits
The establishment of acceptance criteria for impurities must be scientifically justified and based on safety considerations. europa.eu The level of any impurity that has been adequately evaluated in safety and clinical studies is considered qualified. europa.eufda.gov If an impurity level exceeds the qualification threshold and sufficient safety data is not available, further studies may be required. europa.eufda.gov
The justification for impurity limits should consider the manufacturing process capability, the analytical procedure's precision, and the safety data. europa.eu For impurities that are known to be unusually potent or toxic, lower limits may be necessary. europa.eufda.gov
Regulatory Expectations for Impurity Data Submission and Qualification
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) expect comprehensive data on impurities to be included in marketing authorization applications. premier-research.comgandlscientific.com This includes a summary of actual and potential impurities, their origin, and the analytical procedures used for their detection and quantification. ich.org
The qualification of impurities is a critical aspect of the regulatory review process. fda.gov Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. europa.eufda.gov This can be achieved through various means, including data from clinical or nonclinical studies, or by referencing established safety data in the scientific literature. europa.eu
Pharmacopoeial Standards and Monographs Relevant to Impurity Control
Q & A
Basic Question: What analytical methods are recommended for identifying and quantifying Sofosbuvir Impurity C in pharmaceutical formulations?
Answer:
The primary method for identification and quantification is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. Key parameters include:
- Column : C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile phase : Gradient of phosphate buffer (pH 6.8) and acetonitrile.
- Detection wavelength : 260 nm.
- Retention time : Impurity C elutes at ~1.41 times the retention time of Sofosbuvir (16 minutes) .
For quantification, apply the formula:
where (correction factor for Impurity C) . Validate the method per ICH Q2(R1) guidelines, ensuring specificity, linearity (160–480 µg/mL for Sofosbuvir; 10–30 µg/mL for impurities), and precision (RSD ≤2%) .
Basic Question: How is this compound synthesized, and what structural features differentiate it from the parent compound?
Answer:
Impurity C arises during Sofosbuvir synthesis via stereochemical inversion at the 2'-position of the ribose moiety. Structurally, it is a diastereomer of Sofosbuvir, differing in the configuration of the fluorine and methyl groups on the tetrahydrofuran ring. This inversion reduces its antiviral activity due to impaired binding to the HCV NS5B polymerase .
Advanced Question: How do researchers resolve contradictory data in impurity profiling, such as discrepancies in retention times or quantification thresholds?
Answer:
Contradictions often stem from method variability (e.g., column age, mobile phase pH) or matrix effects (excipient interference). To address this:
- System suitability tests : Ensure resolution ≥2.0 between Sofosbuvir and impurities .
- Forced degradation studies : Expose Sofosbuvir to heat, light, and acidic/alkaline conditions to validate impurity stability and method robustness .
- Cross-validate with LC-MS to confirm impurity identity via molecular ion peaks (e.g., m/z 545.13 for Impurity C) .
Advanced Question: What experimental design considerations are critical for studying the degradation pathways of Sofosbuvir leading to Impurity C?
Answer:
- Stress conditions : Use 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), and UV light (photolysis) at 40°C for 24–72 hours. Monitor degradation kinetics using time-point sampling .
- Mechanistic analysis : Employ NMR spectroscopy to track stereochemical changes and mass balance studies to account for all degradation products .
- Statistical modeling : Apply Arrhenius equations to predict impurity formation under long-term storage .
Basic Question: What regulatory thresholds govern the acceptance limits for this compound in final drug products?
Answer:
Per the International Pharmacopoeia:
- Individual impurity limit : ≤0.15% (corrected with ).
- Total impurities : ≤1.0%, excluding peaks <0.05% .
These thresholds align with ICH Q3B(R2) guidelines for genotoxic impurities.
Advanced Question: How do researchers validate the absence of pharmacological activity in this compound?
Answer:
- In vitro assays : Compare Impurity C’s inhibition of HCV NS5B polymerase with Sofosbuvir using a replicon assay . Impurity C typically shows <10% activity relative to the parent compound .
- Docking studies : Analyze binding affinity to the NS5B active site (GDD motif) using molecular modeling software (e.g., AutoDock Vina). Diastereomers like Impurity C exhibit poor steric compatibility .
Advanced Question: What strategies mitigate methodological biases in cross-study comparisons of impurity profiles?
Answer:
- Standardized protocols : Adopt harmonized HPLC conditions (e.g., USP monograph for Sofosbuvir).
- Reference materials : Use certified Impurity C standards (CAS 1496552-51-2) with ≥98% purity .
- Meta-analysis : Apply weighted statistical models to account for inter-laboratory variability in detection limits .
Basic Question: What are the key steps in developing a stability-indicating method for this compound?
Answer:
Forced degradation : Confirm method specificity under stress conditions.
Robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase ratio (±5%).
Validation : Include LOD (0.05%) and LOQ (0.15%) determination .
Advanced Question: How do researchers assess the impact of Impurity C on drug safety in preclinical models?
Answer:
- Toxicokinetic studies : Administer Impurity C (1–10 mg/kg) to rodents and measure plasma exposure (AUC).
- Genotoxicity screening : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays. Impurity C is typically non-mutagenic at ≤1.0% levels .
Advanced Question: What computational tools predict the formation of Impurity C during Sofosbuvir synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
